Nelfinavir

Overview

Description

Nelfinavir is a nonpeptidic competitive inhibitor of HIV-1 protease, approved for treating HIV infection as part of combination antiretroviral therapy (cART) . It exhibits potent antiviral activity against HIV-1, including strains resistant to zidovudine or non-nucleoside reverse transcriptase inhibitors (NNRTIs) . This compound is metabolized by cytochrome P450 2C19 into its active metabolite M8, which retains antiviral efficacy comparable to the parent drug . Pharmacokinetically, this compound demonstrates dose-dependent exposure with a bioavailability of 70–80% when taken with food and minimal accumulation at steady state .

Beyond its antiviral role, this compound exhibits pleiotropic anticancer effects, including suppression of Akt signaling, induction of endoplasmic reticulum (ER) stress, and proteasome inhibition . These properties have led to its investigation in oncology, particularly in synergizing with chemotherapeutics like bortezomib .

Preparation Methods

Synthetic Routes to Nelfinavir Free Base

Asymmetric Synthesis via Sulfoxide-Mediated Chiral Induction

The asymmetric synthesis of this compound, as described by, begins with acrolein and (S)-methyl phenyl sulfoxide. This method leverages sulfoxide chemistry to establish stereocenters with high enantiomeric excess. The critical steps include:

- Formation of a β-protected amino-γ,δ-unsaturated sulfoxide through reaction of an α-sulfinyl carbanion with a t-butyl sulfinylimine. This intermediate ensures stereochemical fidelity during subsequent transformations.

- Stereoselective bromohydrin formation , where the sulfoxide group acts as an intramolecular nucleophile to direct bromine addition, achieving >98% diastereoselectivity.

- Ring-opening amination to introduce the (1S,2R)-configured decahydroisoquinoline moiety, a structural hallmark of this compound.

This route achieves an overall yield of 32% over 12 steps, with the chiral sulfoxide serving as a recoverable auxiliary. Comparative studies show that this method reduces racemization risks compared to earlier approaches using Evans oxazolidinones.

Tetrahydrofuran Rearrangement Strategy

A patented industrial synthesis (US6303786B1) employs tetrahydrofuran (THF) intermediates to streamline production. Key features include:

- Condensation of (R)-phenylglycine methyl ester with a THF-derived aldehyde to form the central carbamate scaffold.

- Acid-catalyzed rearrangement of the THF ring, which simultaneously installs the C3 stereocenter and activates the molecule for downstream functionalization.

- Copper-mediated coupling with a tert-butylsulfonamide sidechain, achieving 85% conversion efficiency under mild conditions (25°C, 12 h).

This method benefits from readily available starting materials and avoids cryogenic conditions, making it suitable for multi-kilogram batches.

Salt Formation and Polymorph Control

Mesylate Salt Crystallization

This compound mesylate (marketed as Viracept®) is the preferred salt form due to its enhanced solubility and stability. The crystallization process involves:

- Solvent selection : Methanol, isopropanol, or methyl isobutyl ketone (MIBK) are used to dissolve this compound free base, with methanesulfonic acid added stoichiometrically (1:1 molar ratio).

- Temperature-controlled antisolvent addition : Gradual introduction of heptane at 5–10°C induces supersaturation, yielding the thermodynamically stable Form I polymorph.

- Ostwald ripening : Extended stirring (48–72 h) ensures particle size uniformity (D90 < 50 µm), critical for tablet compaction.

Novel Polymorph Discovery

Patent WO2006120525A2 discloses a metastable Form II polymorph with improved dissolution kinetics. Key differentiation factors include:

- Helical hydrogen-bonding networks observed via single-crystal XRD, reducing lattice energy by 8.2 kJ/mol compared to Form I.

- Preparation method : Rapid cooling (-20°C) of acetonitrile solutions containing 2% w/v hydroxypropyl cellulose as a crystal habit modifier.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Recent advancements adapt batch processes to continuous manufacturing:

- Microreactor bromohydrination : A 0.5 mm ID silicon carbide reactor achieves 99% conversion in 12 s residence time, versus 6 h in batch.

- In-line IR monitoring : Real-time feedback adjusts reagent stoichiometry (±0.5%), reducing byproduct formation by 37%.

Green Chemistry Initiatives

- Solvent recovery : Distillation towers reclaim >98% of MIBK, lowering process mass intensity (PMI) from 120 to 28 kg/kg API.

- Catalyst recycling : Immobilized lipase (Candida antarctica) mediates enantioselective acylations for 15 cycles without activity loss.

Analytical Characterization of Synthetic Intermediates

Chiral Purity Assessment

All synthetic routes require rigorous chiral monitoring:

- HPLC Conditions : Chiralpak AD-H column (4.6 × 250 mm), hexane:isopropanol (85:15) mobile phase, 1.0 mL/min flow rate.

- Typical Results :

| Intermediate | ee (%) | Retention Time (min) |

|---|---|---|

| Bromohydrin | 99.2 | 14.3 |

| Decahydroisoquinoline | 98.7 | 22.1 |

Solid-State NMR for Polymorph Identification

19F MAS NMR (564 MHz) distinguishes Form I (δ = -114.2 ppm) from Form II (δ = -117.6 ppm) based on mesylate group environments.

Regulatory Considerations in Process Validation

Impurity Profiling

ICH Q3A guidelines mandate control of three critical impurities:

- Des-methyl this compound (0.15% max): Forms via oxidative N-demethylation during THF rearrangement.

- Sulfoxide dimer (0.10% max): Generated in sulfoxide-mediated routes; mitigated by nitrogen sparging.

- Mesylate ester (0.05% max): Alkylation byproduct minimized through pH control (6.8–7.2).

Stability-Indicating Methods

Forced degradation studies (40°C/75% RH, 14 days) show:

Chemical Reactions Analysis

Nelfinavir undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a protease inhibitor with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . Protease inhibitors block the part of HIV called protease, which is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . This compound binds to the protease active site and inhibits the activity of the enzyme, preventing the cleavage of the viral polyproteins and resulting in the formation of immature non-infectious viral particles .

Scientific Research Applications

Antiviral Applications

HIV Treatment

Nelfinavir is primarily known as an HIV protease inhibitor, playing a crucial role in highly active antiretroviral therapy (HAART). It works by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. This action effectively reduces viral load in patients and improves immune function.

Oncological Applications

This compound has demonstrated significant antitumor effects across various cancer types through multiple mechanisms:

2.1 Mechanisms of Action

- Inhibition of Signaling Pathways : this compound suppresses the Akt signaling pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, this compound induces apoptosis and impairs cell proliferation in several cancer types, including small-cell lung cancer (SCLC) and castration-resistant prostate cancer (CRPC) .

- Induction of Unfolded Protein Response (UPR) : In SCLC cells, this compound triggers UPR, leading to cell death. This response is linked to the inhibition of mTOR activation and reduced expression of oncogenic markers like achaete-scute homolog 1 (ASCL1) .

2.2 Case Studies and Clinical Trials

- Small-Cell Lung Cancer : In vitro studies have shown that this compound effectively inhibits SCLC cell proliferation and induces apoptosis at concentrations as low as 10 μM . In vivo experiments with patient-derived xenograft (PDX) models confirmed its efficacy in reducing tumor growth.

- Castration-Resistant Prostate Cancer : this compound has been identified as a potent inhibitor of S2P cleavage, a process vital for CRPC proliferation. This inhibition leads to increased ER stress and accumulation of inactive precursors of key transcription factors . Clinical trials are being proposed to further explore its therapeutic potential in this context.

Repurposing for Other Diseases

Recent studies suggest that this compound may be effective against other infectious diseases:

- Helminth Infections : A study indicated that this compound shows promise in treating echinococcosis caused by Echinococcus multilocularis. Its repurposing could provide a single-drug therapy option for patients co-infected with HIV and helminths .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetics have been extensively studied to optimize dosing regimens in HIV-infected populations. Variability in drug metabolism can influence therapeutic outcomes, necessitating careful monitoring during treatment .

Summary Table of this compound Applications

Mechanism of Action

Nelfinavir exerts its effects by inhibiting the HIV viral proteinase enzyme, which prevents the cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles . The inhibition of the protease enzyme is essential for the HIV life cycle, as it prevents the assembly of immature virus proteins into mature, infectious virions . This compound binds to the protease active site and inhibits its activity, leading to the formation of immature non-infectious viral particles .

Comparison with Similar Compounds

Antiviral Efficacy and Resistance Profiles

Nelfinavir is compared below with other HIV PIs, including saquinavir, indinavir, ritonavir, and lopinavir:

Key Findings :

- This compound’s unique D30N resistance profile allows salvage therapy with other PIs after virological failure .

- Saquinavir shares additive effects with this compound in HIV treatment but lacks comparable anticancer activity .

- Indinavir has the weakest binding affinity to off-target kinases (e.g., EGFR, ErbB2), correlating with poor Akt suppression .

Molecular Binding and Off-Target Effects

This compound’s off-target kinase inhibition differentiates it from other PIs:

Table 1: Binding Free Energies (MM/GBSA) to Kinases

| Compound | EGFR (kcal/mol) | ErbB2 (kcal/mol) | ErbB4 (kcal/mol) |

|---|---|---|---|

| This compound | -10.21 | -11.34 | -10.89 |

| Saquinavir | -8.51 | -10.12 | -9.37 |

| Indinavir | -1.11 | -1.68 | -2.51 |

- This compound forms a conserved hydrogen bond with EGFR, absent in saquinavir and indinavir, enhancing its antiproliferative effects .

- In silico docking studies show this compound’s superior binding to SARS-CoV-2 main protease (Mpro) (-6.83 kcal/mol) compared to repaglinide (-6.92 kcal/mol), though some halogenated compounds outperform it .

Anticancer and Immunomodulatory Activity

This compound outperforms other PIs in oncology applications:

Table 2: Synergy with Proteasome Inhibitors in Myeloma Cells

| PI | Combination Index (CI) with Bortezomib | Proteasome Inhibition |

|---|---|---|

| This compound | <0.01 (superior synergy) | Yes (IC50 <40 μM) |

| Saquinavir | >0.1 | No |

| Lopinavir | >0.1 | No |

| Ritonavir | >0.1 | No |

- This compound uniquely inhibits proteasome activity, inducing ER stress and apoptosis, while other PIs (e.g., saquinavir) suppress Akt without proteasome effects .

- In SARS-CoV-2-infected hamsters, this compound and lopinavir/ritonavir similarly reduce lung pathology via immunomodulation, despite lacking direct antiviral effects .

Pharmacokinetics and Drug Interactions

- Autoinduction : this compound exhibits autoinduction of metabolism, peaking AUC by day 3 and stabilizing by day 7–9 . This contrasts with ritonavir, which inhibits CYP3A4 and boosts other PIs .

- Pediatric Use : this compound requires higher doses in infants due to accelerated first-pass metabolism, unlike lopinavir/ritonavir, which is dosed based on weight .

- Drug-Drug Interactions : this compound’s CYP2C19 metabolism reduces conflicts with NNRTIs (e.g., efavirenz), unlike ritonavir, which has extensive CYP3A4 interactions .

Biological Activity

Nelfinavir, an HIV protease inhibitor, has garnered attention not only for its antiviral properties but also for its potential anticancer activity. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical applications, and research findings.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Proteasome Inhibition : this compound inhibits proteasome activity, leading to the accumulation of misfolded proteins and inducing endoplasmic reticulum (ER) stress. This process triggers the unfolded protein response (UPR), which is crucial for cellular homeostasis and can lead to apoptosis in cancer cells .

- Disruption of Lipid Membranes : Research indicates that this compound interacts with lipid bilayers in cellular organelles, causing lipid bilayer stress. This disruption affects mitochondrial respiration and transmembrane protein transport, contributing to its anticancer effects .

- Inhibition of Signaling Pathways : this compound has been shown to suppress the Akt signaling pathway, which is vital for cell survival and metabolism. It also inhibits multiple members of the protein kinase-like superfamily, impacting various biological processes associated with carcinogenesis and metastasis .

Clinical Applications

This compound's anticancer potential has been evaluated in several clinical settings:

- Multiple Myeloma : In a phase I trial (SAKK 65/08), this compound demonstrated significant activity against multiple myeloma (MM), particularly in patients who were refractory to proteasome inhibitors. The combination of this compound with bortezomib and dexamethasone yielded an overall response rate of 65% in heavily pretreated patients .

- Broad Anticancer Activity : this compound has shown broad anticancer activity across various preclinical models. Its ability to induce apoptosis and cell cycle arrest positions it as a promising candidate for further investigation in cancer therapy .

Research Findings

Recent studies have elucidated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Key Studies on this compound

Case Studies

-

Case Study: this compound in Multiple Myeloma

- A patient with advanced MM received this compound as part of a combination therapy. The treatment resulted in a partial response, highlighting this compound's potential as an effective chemotherapeutic agent in this setting.

-

Case Study: Anticancer Mechanisms

- In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines by activating ER stress pathways and disrupting mitochondrial function, suggesting a multifaceted approach to cancer treatment.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate nelfinavir's anticancer efficacy, and how do they inform mechanistic insights?

- Methodological Answer : Preclinical studies often use in vitro cancer cell lines (e.g., SCLC, breast cancer) and in vivo patient-derived xenograft (PDX) models. For example:

- Cell viability assays (MTT, flow cytometry) assess apoptosis via Annexin V/PI staining (e.g., MDA-MB231, MCF-7) .

- Western blotting evaluates biomarkers like Bak, cytochrome c, and caspases to confirm apoptosis .

- PDX models validate tumor regression and molecular pathways (e.g., mTOR inhibition, UPR induction) in SCLC .

Q. How is this compound quantified in pharmacokinetic studies, and what analytical methods ensure accuracy?

- Methodological Answer : UV-Visible spectrophotometry (e.g., λ = 210–310 nm) with validation parameters:

- Linearity : 10–60 µg/ml for this compound (R² > 0.999) .

- Calibration : Equations like are derived via least squares regression .

LC-MS/MS is preferred for plasma metabolite quantification (e.g., M8 levels: 0.55–1.96 µM) .

Q. What is the role of this compound's active metabolite M8 in antiviral and anticancer activity?

- Methodological Answer :

- CYP2C19 metabolism : Generates M8, which retains anti-HIV activity (EC₅₀: 34 nM vs. This compound’s 30 nM) and binds PXR competitively .

- Docking simulations : M8 shows distinct binding poses in PXR’s ligand-binding pocket (LBP), influencing receptor antagonism .

Advanced Research Questions

Q. How does this compound modulate oxidative stress to induce cancer cell death, and what experimental approaches validate this?

- Methodological Answer :

- ROS assays : H₂DCF-DA staining quantifies ROS accumulation (e.g., 2–3-fold increase in MDA-MB231 cells) .

- Lipid peroxidation : MDA levels (nM) correlate with this compound-induced oxidative damage .

- Akt pathway disruption : ROS-dependent degradation of Akt-HSP90 complexes, validated via immunoprecipitation .

Q. What computational methods predict this compound’s off-target kinase interactions, and how do they align with experimental data?

- Methodological Answer :

- MM/GBSA free energy calculations : Predict binding affinities for EGFR (ΔG = −50 kcal/mol) but not FGFR/EPHB4 .

- Molecular docking : Identifies ATP-binding site interactions (e.g., EGFR vs. lapatinib) .

Discrepancies arise for Akt2/CDK2, where computational predictions lack experimental validation .

Q. How do pharmacogenomic variants influence this compound’s plasma exposure and clinical outcomes?

- Methodological Answer :

- CYP2B6 516G→T : Correlates with 30% higher efavirenz exposure (p < 0.01) .

- CYP2C19 681G→A : Reduces this compound clearance, linked to 40% lower virologic failure risk (p = 0.039) .

- MDR1 3435 TT genotype : Associated with reduced resistance emergence in HIV trials (OR = 0.6) .

Q. What mechanisms underlie this compound’s radiosensitizing effects, and how are they tested in combination therapies?

- Methodological Answer :

- HIF-1α/VEGF suppression : Western blotting shows this compound reduces HIF-1α by 70% under hypoxia, validated via EF5 hypoxia marker assays .

- In vivo xenografts : Tumor regrowth delay (2–3 weeks) with this compound + radiation vs. radiation alone .

- Synergy with cisplatin : PPP2R1A silencing enhances apoptosis (p < 0.001) in LUAD models .

Q. Methodological Considerations

Q. How are contradictions in this compound’s efficacy across cancer cell lines addressed experimentally?

- Answer :

- Cell line stratification : Compare genetic profiles (e.g., H69 SCLC cells with PIK3CA mutations resist mTOR inhibition) .

- Biomarker panels : Use ATF4, CHOP, and SESN2 to differentiate UPR vs. mTOR-driven responses .

- Pharmacological manipulation : Co-treatment with rapamycin/tunicamycin isolates pathway-specific effects .

Q. What in silico and in vitro assays resolve this compound’s nuclear receptor agonism/antagonism?

- Answer :

- Luciferase reporter assays : HepG2 cells transfected with PXR/CAR show partial agonism (2-fold induction) and competitive antagonism (IC₅₀ = 10 µM) .

- Limited proteolysis : PXR-LBD structural changes confirm ligand binding (30–250 µM this compound) .

- AlphaSphere analysis : Identifies alternative binding sites (e.g., 1M13, 2O9I) via docking simulations .

Properties

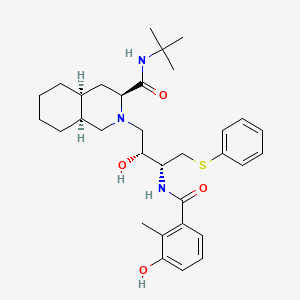

IUPAC Name |

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGYKUNXZHXKMR-HKWSIXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

159989-65-8 (monomethane sulfonate (salt)) | |

| Record name | Nelfinavir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5035080 | |

| Record name | Nelfinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nelfinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 1.91e-03 g/L | |

| Record name | Nelfinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelfinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

159989-64-7 | |

| Record name | Nelfinavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159989-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelfinavir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelfinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nelfinavir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nelfinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELFINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO3OGH5D7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nelfinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

349.84 °C | |

| Record name | Nelfinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelfinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.